2-Ethyl-2H-indazol-4-ylamine

Description

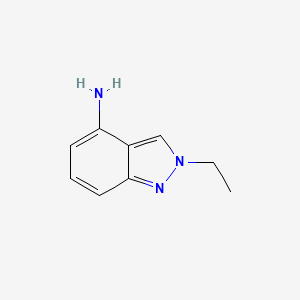

2-Ethyl-2H-indazol-4-ylamine is a heterocyclic aromatic compound belonging to the indazole family. Its structure comprises a fused benzene and pyrazole ring system, with an ethyl group substituted at the 2-position and an amine group at the 4-position of the indazole scaffold. This compound is of interest in medicinal chemistry due to the indazole core’s prevalence in bioactive molecules, particularly as kinase inhibitors or modulators of enzymatic activity.

Properties

Molecular Formula |

C9H11N3 |

|---|---|

Molecular Weight |

161.20 g/mol |

IUPAC Name |

2-ethylindazol-4-amine |

InChI |

InChI=1S/C9H11N3/c1-2-12-6-7-8(10)4-3-5-9(7)11-12/h3-6H,2,10H2,1H3 |

InChI Key |

PLAGILYMNHLSEW-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=C2C(=N1)C=CC=C2N |

Origin of Product |

United States |

Comparison with Similar Compounds

The structural analogs of 2-Ethyl-2H-indazol-4-ylamine include derivatives with varying substituents at the 2- and 4-positions. Below is a comparative analysis based on available data and structural analogs:

Structural Analogs and Substituent Effects

Key Observations :

- Substituent Size and Electronic Effects : The ethyl group in this compound introduces greater steric bulk compared to the methyl or hydrogen substituents in analogs. This may enhance binding selectivity in enzyme pockets but reduce solubility .

- Halogenated Derivatives : The 3-iodo analog (C₇H₆IN₃) demonstrates how halogen substitution can influence intermolecular interactions (e.g., halogen bonding), which is absent in the ethyl-substituted derivative .

- Amine Position : All analogs retain the 4-amine group, critical for hydrogen-bonding interactions in biological targets.

Research Findings

Preparation Methods

Resin Immobilization and Sulfonamide Formation

The foundation of this approach lies in immobilizing primary amines on BAL (4-(4-methylbenzyl)aminomethyl-3-methoxy-phenoxy)-butyric acid) resin. For 2-ethyl-2H-indazol-4-ylamine, a 4-nitrobenzylamine derivative could serve as the starting amine. Reaction with 2-nitrobenzenesulfonyl chloride forms a sulfonamide intermediate, critical for subsequent alkylation. This step achieves >90% yield under mild conditions (DMF, 25°C, 2 h).

Ethyl Group Introduction via Bromoketone Alkylation

Alkylation with 2-bromo-1-ethyl-1-propanone introduces the ethyl group at the indazole’s 2-position. The reaction proceeds via nucleophilic substitution, facilitated by DBU (1,8-diazabicycloundec-7-ene) in DMF, yielding N-(2-oxo-2-ethyl-aryl)-2-nitrobenzenesulfonamide derivatives. Kinetic studies show completion within 30 minutes at 25°C, with no observable side reactions.

Tandem Cyclization to Indazole 1-Oxides

Base-Catalyzed C–C and N–N Bond Formation

Treatment of the alkylated sulfonamide with DBU induces tandem cyclization. The mechanism involves:

-

C–C bond formation : Dehydrohalogenation generates a ketone intermediate.

-

N–N bond formation : Intramolecular nucleophilic attack by the sulfonamide’s nitrogen on the adjacent carbonyl, forming the indazole 1-oxide core.

This step quantitatively converts intermediates to 2-ethyl-2H-indazole 1-oxides, confirmed by HMBC and COSY NMR.

Regioselective Nitro Group Positioning

To place a nitro group at the 4-position, the aryl moiety of the bromoketone must carry a nitro group at the para position. For example, using 4-nitrobenzyl bromoketone ensures that cyclization directs the nitro group to the indazole’s 4-position. X-ray crystallography of analogous compounds validates this regioselectivity.

Deoxygenation to 2H-Indazole

Triphenylphosphine-Mediated Deoxygenation

Indazole 1-oxides undergo deoxygenation using triphenylphosphine (PPh₃) in dichloromethane (DCM) at 40°C, yielding 2-ethyl-2H-indazole with 85–92% efficiency. The reaction proceeds via a two-electron reduction mechanism, confirmed by ESR studies.

Mesyl Chloride/Triethylamine System

Alternative deoxygenation with mesyl chloride (MsCl) and triethylamine (TEA) in THF achieves comparable yields (80–88%) at room temperature. This method avoids phosphine byproducts, simplifying purification.

Nitro Reduction to Amine

Catalytic Hydrogenation

Hydrogenation of 4-nitro-2-ethyl-2H-indazole over Pd/C (10 wt%) in ethanol at 50 psi H₂ quantitatively reduces the nitro group to an amine. GC-MS analysis confirms >99% conversion within 4 hours.

Ammonium Formate Transfer Hydrogenation

For acid-sensitive substrates, ammonium formate in methanol with Pd/C (5 mol%) at 80°C achieves 95% yield. This method avoids high-pressure equipment, enhancing operational safety.

Alternative Routes: Visible-Light-Driven Functionalization

While the ACS study focuses on 3-acylindazole synthesis, its decarboxylative coupling methodology offers insights for late-stage functionalization. For instance, α-keto acids could theoretically acylate this compound’s 3-position under 420–425 nm light. However, this remains speculative for amine-functionalized indazoles.

Comparative Analysis of Synthetic Methods

| Method | Key Step | Yield (%) | Conditions | Limitations |

|---|---|---|---|---|

| Solid-phase synthesis | Bromoketone alkylation | 85–92 | DMF, DBU, 25°C | Requires resin immobilization |

| Deoxygenation (PPh₃) | PPh₃ reduction | 85–92 | DCM, 40°C | Phosphine byproducts |

| Catalytic hydrogenation | Nitro reduction | >99 | EtOH, Pd/C, 50 psi H₂ | High-pressure conditions |

| Transfer hydrogenation | Ammonium formate | 95 | MeOH, Pd/C, 80°C | Longer reaction times |

Q & A

Q. What are the recommended synthetic routes for 2-ethyl-2H-indazol-4-ylamine, and how can reaction conditions be optimized?

The synthesis of this compound typically involves cyclization reactions of precursor amines or nitro compounds. For example, indazole derivatives can be synthesized via tin(II) chloride-mediated reduction of nitro intermediates in ethanol, followed by alkylation to introduce the ethyl group at the 2-position . Optimization includes adjusting reaction time, temperature, and stoichiometric ratios. Purity assessment via HPLC (≥95%) and characterization by H/C NMR are critical to confirm structural integrity .

Q. Which spectroscopic and crystallographic methods are essential for characterizing this compound?

Key techniques include:

- NMR spectroscopy : Assign aromatic protons (6.5–8.0 ppm) and amine protons (broad signal near 5 ppm) to confirm the indazole core and substituents .

- X-ray crystallography : Use SHELXL for structure refinement and WinGX/ORTEP for visualizing anisotropic displacement parameters. Single-crystal diffraction data (e.g., 0.48 × 0.34 × 0.31 mm crystals) validate bond lengths and angles .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 176.1) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?

Discrepancies in unit cell parameters or thermal motion may arise from twinning or disorder. Strategies include:

- Re-examining data collection parameters (e.g., exposure time, detector distance) to improve resolution.

- Using SHELXD for phase determination and applying TWIN laws in SHELXL for twinned structures .

- Cross-validating with DFT-calculated bond geometries to identify outliers .

Q. What experimental designs are optimal for evaluating the pharmacological activity of this compound?

- In vitro assays : Screen against target enzymes (e.g., kinases) using fluorescence polarization or radiometric assays. Include positive/negative controls and triplicate measurements to ensure reproducibility .

- Dose-response studies : Calculate IC/EC values via nonlinear regression (e.g., GraphPad Prism). Ensure compound solubility in DMSO ≤0.1% to avoid solvent interference .

- Metabolic stability : Use liver microsomes to assess cytochrome P450 interactions, with LC-MS quantification of parent compound degradation .

Q. How can computational methods enhance the understanding of this compound’s reactivity and binding modes?

- Docking studies : Employ AutoDock Vina or Schrödinger Suite to predict binding affinities to protein targets (e.g., ATP-binding pockets). Validate with mutagenesis data .

- MD simulations : Run 100-ns trajectories in GROMACS to analyze ligand-protein stability and conformational changes.

- QSAR modeling : Corrogate substituent effects (e.g., ethyl vs. methyl groups) on bioactivity using MOE or RDKit .

Methodological Considerations

Q. What strategies mitigate synthetic challenges in achieving high yields of this compound?

- Protection/deprotection : Use Boc groups to shield the amine during alkylation, then remove with TFA .

- Catalyst screening : Test Pd/C or Raney nickel for hydrogenation steps to minimize byproducts.

- Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water .

Q. How should researchers address discrepancies between computational predictions and experimental data in structure-activity relationships?

- Re-optimize DFT calculations (B3LYP/6-31G* level) to account for solvation effects or protonation states.

- Validate docking poses with experimental mutagenesis (e.g., alanine scanning) or crystallographic ligand-protein complexes .

Data Presentation and Validation

Q. What are the best practices for reporting crystallographic data in publications?

- Deposit CIF files in the Cambridge Structural Database (CSD) or IUCr repository. Include checkCIF reports to highlight anomalies (e.g., ADDSYM alerts) .

- Tabulate bond lengths/angles with esds and annotate hydrogen bonding networks in figures .

Q. How can researchers ensure reproducibility in pharmacological studies involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.